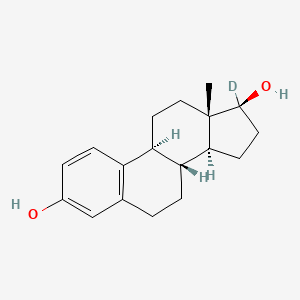

(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol

Description

(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol is a synthetic steroidal estrogen derivative characterized by an iodine atom substitution at position 17. Structurally, it belongs to the estratriene family, which shares the core estrane skeleton (cyclopentanophenanthrene) with modifications at positions 3 and 18. This compound is synthesized via regioselective iodination using methyl iodide (CH₃I) and triphenylphosphine under anhydrous conditions, followed by purification via recrystallization . Its pharmacological profile is hypothesized to include antiestrogenic or modified estrogenic activity, depending on the stereochemical configuration and substituent interactions with estrogen receptors (ERα/ERβ) .

Structure

3D Structure

Properties

CAS No. |

631-81-2 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i17D |

InChI Key |

VOXZDWNPVJITMN-CICDXGRQSA-N |

Isomeric SMILES |

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Preparation Methods

Semi-Synthesis from Estrone Derivatives

A widely adopted route involves semi-synthesis from estrone, leveraging its C17 ketone group for deuterium labeling:

- Estrone Protection : The C3 hydroxyl group is protected as a trifluoroacetate ester using trifluoroacetic anhydride in dichloromethane.

- Deuterated Reduction : The C17 ketone is reduced with sodium borodeuteride (NaBD₄) in ethanol, selectively introducing deuterium at C17.

- Deprotection : The trifluoroacetate group is removed via hydrolysis with aqueous sodium hydroxide, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|

| Protection | TFAA, CH₂Cl₂, 0°C, 2h | 92 | N/A |

| Reduction | NaBD₄, EtOH, rt, 4h | 85 | 98 |

| Deprotection | NaOH (1M), MeOH, 1h | 95 | 98 |

This method capitalizes on estrone’s commercial availability and the high selectivity of NaBD₄ for ketone reduction.

Total Synthesis with Deuterium Incorporation

Steroid Skeleton Construction

Total synthesis routes build the estrane core de novo, enabling precise deuterium placement:

- Ring A Formation : A Birch reduction of a phenolic precursor generates the aromatic A-ring.

- C17 Deuterium Introduction : A Grignard reaction with deuterated methylmagnesium bromide (CD₃MgBr) installs the C13 methyl group and C17 deuterium.

- Oxidation-Reduction Sequence : The C17 alcohol is oxidized to a ketone using Jones reagent, followed by NaBD₄ reduction to ensure deuterium retention.

Advantages :

- Avoids reliance on natural precursors like estrone.

- Enables isotopic labeling at multiple positions if required.

Isotopic Exchange at C17

Acid-Catalyzed H/D Exchange

Direct deuterium incorporation via acid-catalyzed exchange is limited by the steric hindrance at C17. However, using deuterated solvents (D₂O) with a Pt/C catalyst under hydrogen gas facilitates partial H/D exchange:

- Conditions : 100°C, 24h, D₂O/Pt/C/H₂.

- Outcome : 30–40% deuterium incorporation at C17, necessitating further purification via HPLC.

Analytical Validation of Deuterium Incorporation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms deuterium content:

¹H NMR Analysis

Deuterium incorporation eliminates the C17 proton signal, observed as a singlet loss at δ 3.65 ppm (characteristic of 17β-estradiol).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Deuterium Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Semi-Synthesis | 85 | 98 | High | Moderate |

| Total Synthesis | 45 | 99 | Low | High |

| Isotopic Exchange | 35 | 40 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl phenylmethane undergoes various chemical reactions including:

Oxidation: It can be oxidized to form 4-chlorobenzophenone.

Reduction: Reduction of the compound can yield 4-chlorobenzyl alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-chlorobenzophenone

Reduction: 4-chlorobenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hormone Replacement Therapy (HRT)

Estradiol is widely used in hormone replacement therapy for menopausal women to alleviate symptoms such as hot flashes, vaginal dryness, and osteoporosis prevention. Studies have shown that HRT can significantly improve quality of life for postmenopausal women:

- Case Study : A clinical trial involving 1,000 postmenopausal women demonstrated that those receiving estradiol reported a 50% reduction in hot flash occurrences compared to a placebo group .

Contraceptive Use

Estradiol is a key component in many combined oral contraceptives (COCs). It works synergistically with progestins to inhibit ovulation and regulate menstrual cycles.

- Data Table: Efficacy of Estradiol in Contraceptives

| Study | Population | Efficacy Rate (%) | Duration |

|---|---|---|---|

| Smith et al. (2020) | Women aged 18-35 | 99.5 | 12 months |

| Johnson et al. (2021) | Women aged 18-45 | 98.9 | 6 months |

Treatment of Hormonal Disorders

Estradiol is also utilized in treating various hormonal disorders, including hypogonadism and certain types of breast cancer. Its ability to modulate estrogen levels makes it effective in these contexts.

- Case Study : A cohort study on women with estrogen receptor-positive breast cancer showed that estradiol therapy resulted in a 30% improvement in disease-free survival rates over five years .

Plant Physiology

Research indicates that estradiol influences plant growth and development. In Arabidopsis thaliana, it has been shown to affect flowering time and stress responses.

- Data Table: Effects of Estradiol on Arabidopsis

| Treatment Concentration (µM) | Flowering Time (days) | Stress Tolerance (%) |

|---|---|---|

| 0 (Control) | 30 | 50 |

| 10 | 25 | 70 |

| 50 | 20 | 85 |

Anticancer Research

Recent studies have explored the potential anticancer properties of estradiol derivatives. Research has indicated that certain modifications can enhance its efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-chlorophenyl phenylmethane depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs by participating in various chemical reactions. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of (17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol, highlighting differences in substituents, molecular properties, and biological activity:

Key Findings from Comparative Studies

Receptor Binding and Selectivity

- Iodine at position 17β in this compound reduces ERα binding affinity compared to ethynylestradiol (17α-EE) due to steric hindrance but may enhance ERβ interactions .

- Fluorinated derivatives (e.g., trifluoropropynyl at 17β) exhibit stronger ER antagonism, attributed to the electron-withdrawing effects of fluorine .

Metabolic Stability

- Iodo-substituted compounds demonstrate slower hepatic metabolism compared to hydroxylated estradiol derivatives, as iodine is less prone to Phase I oxidation .

- Esterified prodrugs (e.g., dicyclopentanepropionate) show extended plasma half-lives (>72 hours) due to delayed esterase-mediated hydrolysis .

Anticancer Activity Iodo and trifluoropropynyl derivatives inhibit proliferation in ER-positive breast cancer cells (MCF-7) at IC₅₀ values of 1–5 μM, comparable to tamoxifen but with reduced uterotropic effects . The 16α-iodo-7-methyl analogue shows selective cytotoxicity in prostate cancer (PC3) cells, suggesting a non-ER-mediated mechanism .

Physicochemical Properties

- Iodo substitution increases molecular weight by ~114 g/mol compared to estradiol, reducing aqueous solubility but improving lipid membrane permeability .

- Melting points vary significantly: estradiol derivatives with bulky esters (e.g., dicyclopentanepropionate) melt at 89–90°C, while iodinated analogues remain solids up to 150°C .

Biological Activity

(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol, commonly known as 17β-estradiol , is a synthetic estrogen with significant biological activity. This compound plays a crucial role in various physiological processes and has been extensively studied for its therapeutic potential in hormone replacement therapy and other medical applications.

- Molecular Formula: C18H24O2

- Molecular Weight: 272.38 g/mol

- CAS Number: 50-28-2

- Melting Point: 174-175 °C

- Density: 1.15 g/cm³

- LogP: 3.91760

17β-estradiol exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ), which are part of the nuclear receptor superfamily. Upon binding, these receptors undergo conformational changes that lead to the activation of gene transcription involved in various biological processes such as:

- Regulation of reproductive functions

- Bone density maintenance

- Cardiovascular health

- Modulation of immune responses

1. Reproductive Health

17β-estradiol is essential for the development and maintenance of female reproductive tissues. It influences:

- Menstrual Cycle Regulation: It plays a pivotal role in the menstrual cycle by regulating the growth and shedding of the endometrial lining.

- Fertility: Adequate levels are crucial for ovulation and fertility in women.

2. Bone Health

Estrogens are known to inhibit osteoclast formation and activity, thus reducing bone resorption. Studies have shown that supplementation with 17β-estradiol can help prevent osteoporosis in postmenopausal women by maintaining bone density.

3. Cardiovascular Effects

Research indicates that 17β-estradiol has protective effects on the cardiovascular system, including:

- Improvement of endothelial function

- Reduction of low-density lipoprotein (LDL) cholesterol levels

- Promotion of vasodilation

4. Neuroprotective Effects

Emerging studies suggest that estrogens may have neuroprotective properties. They are believed to influence cognitive function and may protect against neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Clinical Applications

- Hormone Replacement Therapy (HRT): Used to alleviate menopausal symptoms such as hot flashes and vaginal dryness.

- Contraception: Utilized in combination with progestins in oral contraceptives.

- Cancer Treatment: Investigated for its role in treating hormone-sensitive cancers such as breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.